2-Chloroethyl acetate

Description

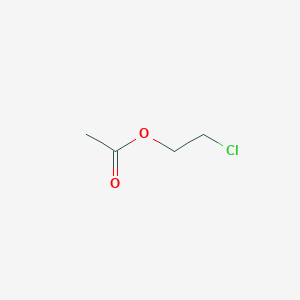

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRWKAJWTKAIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878740 | |

| Record name | beta-Chloroethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-58-5 | |

| Record name | 2-Chloroethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chloroethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Chloroethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D17ZAW6MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroethyl Acetate

CAS Number: 542-58-5

This technical guide provides a comprehensive overview of 2-Chloroethyl acetate (B1210297), a significant bifunctional chemical intermediate. Targeted at researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, and reactivity, alongside detailed experimental protocols and safety information.

Physicochemical and Spectroscopic Properties

2-Chloroethyl acetate, also known as acetic acid 2-chloroethyl ester, is a colorless to light yellow liquid.[1] It is recognized for its role as a biochemical tool in proteomics research and as a versatile intermediate in pharmaceutical synthesis.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 542-58-5 | [2] |

| Molecular Formula | C₄H₇ClO₂ | [2] |

| Molecular Weight | 122.55 g/mol | [2] |

| Density | 1.16 g/cm³ | [4][5] |

| Boiling Point | 145 °C | [4][5] |

| Flash Point | 54 °C | [4][6] |

| Refractive Index | 1.42 | [6][7] |

| Water Solubility | Insoluble | [4][6] |

| Solubility in other solvents | Soluble in Alcohol | [6][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Peaks | Reference(s) |

| ¹H NMR | Expected signals include a singlet for the acetyl methyl protons and two triplets for the ethylene (B1197577) protons. | [8] |

| ¹³C NMR | Expected signals for the methyl carbon, carbonyl carbon, and the two ethylene carbons. | [9] |

| FTIR | A characteristic sharp band for the carbonyl group (C=O) stretching vibration is expected around 1740 cm⁻¹. | [3] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 122. Key fragments would include peaks corresponding to the loss of the chloroethyl group and the acetyl group. | [8] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient method is the esterification of 2-chloroethanol (B45725) with acetic acid or its anhydride, a common reaction in organic synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloroethanol

-

Acetic anhydride

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine one molar equivalent of 2-chloroethanol with 1.2 molar equivalents of acetic anhydride.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Experimental Protocol: Purification by Fractional Distillation

Procedure:

-

Set up a fractional distillation apparatus.

-

The crude this compound is heated in the distillation flask.

-

Collect the fraction that distills at approximately 145 °C, which corresponds to the boiling point of this compound.[4][5]

Caption: Synthesis and Purification Workflow for this compound.

Chemical Reactivity and Applications

This compound's reactivity is primarily dictated by the electrophilic nature of the carbon atom bonded to the chlorine and the ester functional group.

Nucleophilic Substitution

The chlorine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This Sₙ2 reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of the 2-acetoxyethyl group into various molecules.

Hydrolysis

The ester group can undergo hydrolysis under both acidic and basic conditions to yield 2-chloroethanol and acetic acid or its corresponding salt.[6] The kinetics of hydrolysis for chloro-substituted alkyl acetates have been studied, indicating that the reaction proceeds via different mechanisms depending on the reaction conditions.[6]

Applications in Pharmaceutical and Chemical Research

This compound is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for sequential or orthogonal chemical modifications. In the realm of chemical proteomics, it can be used as a probe to study protein interactions and functions.[3][10]

Caption: Nucleophilic Substitution Reaction of this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is suitable.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like n-hexane.[11]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

GC Separation: Employ a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature and ramp up to a higher temperature to ensure the elution of all components.

-

MS Detection: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for this compound

| Hazard Category | GHS Hazard Statements | Precautionary Statements | Reference(s) |

| Flammability | H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. | [6][7] |

| Acute Toxicity (Oral) | H300: Fatal if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | [6][7] |

| General Handling | - | Wear protective gloves/protective clothing/eye protection/face protection. Store in a well-ventilated place. Keep cool. | [7] |

Upon thermal decomposition, this compound may emit highly toxic fumes of hydrogen chloride.[12] It is incompatible with strong oxidizing agents and strong bases.[13]

References

- 1. spectrabase.com [spectrabase.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 5. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ekwan.github.io [ekwan.github.io]

- 8. benchchem.com [benchchem.com]

- 9. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ia800302.us.archive.org [ia800302.us.archive.org]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 2-Chloroethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 2-chloroethyl acetate (B1210297), a valuable intermediate in the pharmaceutical and chemical industries. This document details the primary synthetic routes, including the esterification of 2-chloroethanol (B45725) with acetyl chloride and acetic anhydride (B1165640), as well as the ring-opening of ethylene (B1197577) oxide. A thorough examination of the nucleophilic acyl substitution mechanism is presented, supported by mechanistic diagrams. Detailed experimental protocols, quantitative data on reaction conditions and yields, and spectroscopic data for product characterization are systematically organized for practical laboratory application.

Introduction

2-Chloroethyl acetate is a bifunctional organic compound incorporating both an ester and an alkyl halide functional group. This unique structural feature makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the introduction of a chloroethyl group or as a precursor to other functionalized acetates. A thorough understanding of its synthesis and reactivity is paramount for its efficient utilization in complex molecule construction. This guide aims to provide a detailed technical resource for chemists and researchers engaged in this field.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic pathways. The most common and direct methods involve the esterification of 2-chloroethanol.

Esterification of 2-Chloroethanol with Acetyl Chloride

The reaction between 2-chloroethanol and acetyl chloride is a highly efficient method for the preparation of this compound. This reaction proceeds via a nucleophilic acyl substitution mechanism and is typically exothermic.

Reaction Scheme:

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the hydroxyl group of 2-chloroethanol on the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion, which then abstracts a proton from the oxonium ion intermediate to yield the final product and hydrogen chloride gas.

Esterification of 2-Chloroethanol with Acetic Anhydride

Acetic anhydride offers a less reactive, yet effective, alternative to acetyl chloride for the esterification of 2-chloroethanol. This reaction is generally slower and may require heating or the use of a catalyst to proceed at a reasonable rate.[1]

Reaction Scheme:

Reaction Mechanism:

Similar to the reaction with acetyl chloride, the mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the acetic anhydride. The leaving group in this case is an acetate ion, which is subsequently protonated to form acetic acid as a byproduct.

Ring-Opening of Ethylene Oxide with Acetyl Chloride

An alternative route to this compound involves the ring-opening of ethylene oxide with acetyl chloride. This reaction is driven by the high ring strain of the epoxide. The reaction can be initiated by a Lewis acid or proceed under thermal conditions.

Reaction Scheme:

Reaction Mechanism:

The reaction is initiated by the coordination of the acetyl chloride (or a Lewis acid) to the oxygen atom of the ethylene oxide, which activates the epoxide ring towards nucleophilic attack by the chloride ion. The attack occurs at one of the carbon atoms of the epoxide, leading to the opening of the ring and the formation of the product.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound via different routes.

Table 1: Synthesis of this compound via Esterification of 2-Chloroethanol

| Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetyl Chloride | None | None | Room Temperature | 1 - 2 | High | [1] |

| Acetic Anhydride | H₂SO₄ (catalytic) | None | Reflux | 4 - 6 | Moderate to High | [1] |

| Acetic Anhydride | Pyridine | Dichloromethane (B109758) | Room Temperature | 12 - 24 | High | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 4.3 (t, 2H, -OCH₂-), 3.7 (t, 2H, -CH₂Cl), 2.1 (s, 3H, -COCH₃) | [3][4] |

| ¹³C NMR (CDCl₃) | δ 170.5 (C=O), 64.0 (-OCH₂-), 41.5 (-CH₂Cl), 20.8 (-CH₃) | [5] |

| FT-IR (neat) | ν 1740 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O stretch), 750 cm⁻¹ (C-Cl stretch) | [6][7] |

Experimental Protocols

Synthesis of this compound from 2-Chloroethanol and Acetyl Chloride

Materials:

-

2-Chloroethanol

-

Acetyl chloride

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-chloroethanol (1.0 eq).

-

Cool the flask in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution of 2-chloroethanol. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.[8][9]

Work-up and Purification

The crude this compound is typically purified by fractional distillation under atmospheric or reduced pressure.[8][10] The boiling point of this compound is approximately 145 °C. The purity of the fractions can be monitored by gas chromatography or NMR spectroscopy.

Mandatory Visualizations

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow Diagram

Caption: Laboratory synthesis workflow.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethyl chloroacetate(105-39-5) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Purification [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

- 10. vernier.com [vernier.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Chloroethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

2-Chloroethyl acetate (B1210297), a reactive chemical intermediate, presents significant health and safety challenges that necessitate rigorous handling protocols. This technical guide provides an in-depth overview of its safety profile, detailed handling precautions, and emergency procedures to ensure the well-being of laboratory and manufacturing personnel. The information is compiled from authoritative safety data sheets and established experimental guidelines.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Chloroethyl acetate is fundamental to its safe handling. This data, summarized in Table 1, informs storage conditions, appropriate personal protective equipment, and firefighting measures.

| Property | Value | Source |

| CAS Number | 542-58-5 | [1][2] |

| Molecular Formula | C4H7ClO2 | [1][2] |

| Molecular Weight | 122.55 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 143-145 °C | [2][3][4] |

| Melting Point | -26 °C | [4] |

| Flash Point | 53-54 °C | [2][5] |

| Density | 1.145 - 1.16 g/cm³ at 25 °C | [2][4] |

| Vapor Pressure | 4.77 mmHg at 25 °C | [3] |

| Solubility | Insoluble in water | [3] |

Section 2: Toxicological Data and Hazard Classification

This compound is classified as a flammable liquid and is fatal if swallowed.[6] Its high acute oral toxicity is a primary concern. The available toxicological data is presented in Table 2.

Hazard Classification (GHS):

| Toxicity Data | Value | Species | Source |

| LD50 (Oral) | 10 mg/kg | Rat | [2][7][8] |

| LD50 (Oral) | 250 mg/kg | Mouse | [2][6][8] |

Section 3: Detailed Handling and Storage Precautions

Strict adherence to the following handling and storage protocols is mandatory to minimize exposure risk.

Engineering Controls

-

Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] Local exhaust ventilation should be used to control the generation of vapors.[6]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[5][6]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier between the handler and the chemical. The following should be considered the minimum requirement:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors. |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use. | Prevents skin contact. |

| Skin and Body Protection | A flame-retardant lab coat or coveralls, and closed-toe shoes. | Protects against accidental splashes and fire hazards. |

| Respiratory Protection | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of toxic vapors. |

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mist.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6][11]

-

Ground and bond containers when transferring material to prevent static discharge.[11][12]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][10]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

-

Store locked up.[6]

-

Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[5][12]

Section 4: Emergency Procedures

Prompt and correct response to an emergency is critical.

First-Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth.[6][10][13]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[6][12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[10][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[10][12]

Spills and Leaks

-

Evacuate personnel from the area.[5]

-

Ventilate the area.

-

Wear appropriate PPE.

-

Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[11][12]

-

Collect the absorbed material into a suitable, labeled container for disposal.[11][14]

-

Do not allow the chemical to enter drains or waterways.[4][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][15]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][12]

Section 5: Experimental Protocols for Toxicity Testing

The toxicity data presented in this guide are typically determined using standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the likely experimental protocols used.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to assess the acute toxic effects of a substance when administered orally in a stepwise procedure using a minimum number of animals.[5][14][15]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[16]

-

Housing and Fasting: Animals are housed individually and fasted overnight prior to dosing.[16]

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[5]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[16]

-

Stepwise Procedure: The outcome of the first step determines the next step, which may involve dosing at a higher or lower level, or stopping the test. The procedure is designed to classify the substance into a GHS category based on the observed mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[6][9][17]

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[9]

-

Test Area Preparation: A small area of the animal's back is clipped free of fur.

-

Dose Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin area and covered with a gauze patch.[9][17]

-

Exposure Period: The exposure period is typically 4 hours.[9]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.[9][13]

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.[7][10][12]

-

Animal Selection: Healthy, young adult albino rabbits are used.[11][12]

-

Dose Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[4][12]

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[4][12] The observation period may be extended to 21 days to evaluate the reversibility of any observed effects.[7]

Section 6: Visualized Workflows and Logical Relationships

To further aid in the comprehension of safe handling practices and potential biological interactions, the following diagrams are provided.

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, including emergency procedures.

Caption: An inferred metabolic pathway for this compound based on the metabolism of related compounds.

Disclaimer: The metabolic pathway presented is inferred based on the known metabolism of similar compounds, such as 2-chloroethanol and other chloroethyl esters, as specific studies on this compound were not identified. It is intended to represent a logical potential pathway and should be interpreted with caution.

Section 7: Conclusion

This compound is a valuable chemical reagent that demands the utmost respect and care in its handling. By implementing the comprehensive safety measures outlined in this guide—from engineering controls and personal protective equipment to emergency preparedness—researchers and professionals can mitigate the inherent risks and maintain a safe working environment. A proactive and informed approach to safety is paramount when working with such hazardous materials.

References

- 1. oecd.org [oecd.org]

- 2. This compound | CAS#:542-58-5 | Chemsrc [chemsrc.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 8. chembk.com [chembk.com]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 12. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 13. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 14. oecd.org [oecd.org]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

2-Chloroethyl Acetate: A Versatile Building Block in Synthetic Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

2-Chloroethyl acetate (B1210297) is a bifunctional molecule that serves as a valuable and versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its reactivity profile, featuring both an electrophilic chloro group and an ester functionality, allows for the strategic introduction of a 2-hydroxyethyl or a 2-acetoxyethyl moiety into a wide range of molecular scaffolds. This technical guide provides an in-depth overview of the core applications of 2-chloroethyl acetate in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), complete with experimental protocols, quantitative data, and visualization of relevant biological pathways.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its safe handling and effective use in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO₂ | [1] |

| Molar Mass | 122.55 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Density | 1.16 g/cm³ | [1][2] |

| Boiling Point | 145 °C | [1][2] |

| Flash Point | 54 °C | [2] |

| Water Solubility | Insoluble | [2] |

| Refractive Index | 1.4220 - 1.4250 | [2] |

Safety Information: this compound is a toxic and flammable liquid.[2][3] It is fatal if swallowed and toxic upon inhalation or skin contact.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[3]

Core Synthetic Applications

This compound is primarily utilized as an alkylating agent in a variety of nucleophilic substitution reactions. The ester group can be retained in the final product or subsequently hydrolyzed to reveal a primary alcohol, offering a two-carbon extension with a terminal hydroxyl group.

N-Alkylation: Synthesis of 2-(Dialkylamino)ethyl Acetates and Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward route to 2-(amino)ethyl acetates. These products are valuable intermediates in the synthesis of numerous pharmaceuticals, including neurotransmitter analogs and receptor ligands.

A prominent example is the synthesis of acetylcholine (B1216132), a crucial neurotransmitter in the cholinergic nervous system.[4][5][6]

Reaction Scheme: Synthesis of Acetylcholine Chloride

Caption: Synthesis of Acetylcholine via SN2 reaction.

Experimental Protocol: Synthesis of Acetylcholine Chloride from this compound and Trimethylamine

-

Reactants:

-

This compound

-

Trimethylamine

-

-

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in this compound. This results in the displacement of the chloride ion and the formation of the quaternary ammonium (B1175870) salt, acetylcholine chloride.[4][5][6]

-

General Procedure (Conceptual):

-

This compound is dissolved in a suitable aprotic solvent.

-

Trimethylamine is added to the solution, and the reaction mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC or GC-MS).

-

The resulting acetylcholine chloride, being a salt, may precipitate from the solution or can be isolated by evaporation of the solvent.

-

| Reactant 1 | Reactant 2 | Product | Reaction Type | Notes |

| Trimethylamine | This compound | Acetylcholine Chloride | N-Alkylation (Sₙ2) | Synthesis of a key neurotransmitter.[4][5][6] |

| Secondary Amine | This compound | 2-(Dialkylamino)ethyl Acetate | N-Alkylation (Sₙ2) | General route to precursors for various APIs. |

O-Alkylation (Williamson Ether Synthesis): Preparation of 2-Alkoxyethyl Acetates

The Williamson ether synthesis, a reliable method for forming ethers, can be employed using this compound as the electrophile. Deprotonated alcohols (alkoxides) or phenols (phenoxides) act as nucleophiles to displace the chloride, yielding 2-alkoxyethyl or 2-aryloxyethyl acetates.[7]

Reaction Workflow: Williamson Ether Synthesis

Caption: General workflow for Williamson Ether Synthesis.

Experimental Protocol: General Procedure for Williamson Ether Synthesis with this compound

-

Reactants:

-

Alcohol or Phenol

-

Base (e.g., Sodium Hydride, Potassium Carbonate)

-

This compound

-

-

Solvent: Aprotic polar solvent (e.g., DMF, Acetonitrile)

-

General Procedure:

-

The alcohol or phenol is dissolved in the chosen solvent.

-

A base is added to deprotonate the hydroxyl group, forming the corresponding alkoxide or phenoxide.

-

This compound is added to the reaction mixture, which is then stirred at an appropriate temperature (room temperature to reflux) until the starting material is consumed.

-

Work-up typically involves quenching the reaction with water, extraction with an organic solvent, washing, drying, and purification by distillation or chromatography.

-

| Nucleophile | Electrophile | Product | Reaction Type | Yield (%) |

| Phenoxide | This compound | 2-Phenoxyethyl Acetate | O-Alkylation | Typically moderate to high |

| Alkoxide | This compound | 2-Alkoxyethyl Acetate | O-Alkylation | Varies with substrate |

S-Alkylation: Formation of Thioethers

Thiols and thiophenols are excellent nucleophiles and readily react with this compound in the presence of a base to form 2-(alkylthio)ethyl or 2-(arylthio)ethyl acetates.[8] These thioether derivatives are found in various biologically active molecules.

Experimental Protocol: General Procedure for S-Alkylation with this compound

-

Reactants:

-

Thiol or Thiophenol

-

Base (e.g., Potassium Carbonate, Sodium Ethoxide)

-

This compound

-

-

Solvent: Polar solvent (e.g., Ethanol, DMF)

-

General Procedure:

-

The thiol or thiophenol is dissolved in the solvent, and a base is added to generate the thiolate anion.

-

This compound is added, and the reaction is stirred, often with heating, to facilitate the Sₙ2 reaction.

-

Upon completion, the reaction is worked up by quenching with water, followed by extraction, washing, and purification.

-

| Nucleophile | Electrophile | Product | Reaction Type | Yield (%) |

| Thiophenoxide | This compound | 2-(Phenylthio)ethyl Acetate | S-Alkylation | Generally high |

| Thiolate | This compound | 2-(Alkylthio)ethyl Acetate | S-Alkylation | Substrate dependent |

Application in Drug Development: Targeting Neurotransmitter Pathways

The 2-hydroxyethyl and related moieties introduced using this compound are prevalent in a number of APIs that interact with the central nervous system, particularly those targeting cholinergic and dopaminergic signaling pathways.

Cholinergic Signaling Pathway

Acetylcholine, synthesized from this compound, is the primary neurotransmitter in the cholinergic system. It binds to and activates two main types of receptors: nicotinic and muscarinic acetylcholine receptors, which are involved in a myriad of physiological processes including muscle contraction, learning, and memory.[7][9][10]

Caption: Overview of the Cholinergic Signaling Pathway.

Dopaminergic and Muscarinic Signaling Pathways

Derivatives of this compound can serve as precursors for the synthesis of ligands that modulate dopamine (B1211576) and muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that play critical roles in motor control, motivation, reward, and various autonomic functions.[2][11][12][][14]

Dopamine Receptor Signaling: Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase and increase cAMP levels, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP.[15][]

Muscarinic Receptor Signaling: Muscarinic receptors (M1-M5) are also GPCRs. M1, M3, and M5 receptors couple to Gαq/11 to activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). M2 and M4 receptors couple to Gαi/o, inhibiting adenylyl cyclase.[10][11][16]

Caption: Simplified GPCR Signaling Pathways for Dopamine and Muscarinic Receptors.

Conclusion

This compound is a cost-effective and reactive building block that provides a reliable means of introducing a two-carbon unit with versatile functionality. Its application in the synthesis of key molecules for probing and modulating critical neurological pathways underscores its importance in drug discovery and development. The synthetic protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and scientists working in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. homework.study.com [homework.study.com]

- 5. Treating trimethylamine with this compound gives acetylcholine as.. [askfilo.com]

- 6. Treating trimethylamine with 2 -chloroethyl acetate gives acetylcholine a.. [askfilo.com]

- 7. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholine - Wikipedia [en.wikipedia.org]

- 10. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl acetate (B1210297) (ClCH₂CH₂OAc), a halogenated ester, serves as a versatile bifunctional compound with applications in organic synthesis and as a potential therapeutic agent. Its reactivity, stemming from the presence of both an ester and a chloroalkyl group, makes it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloroethyl acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a focus on its role as a bacterial efflux pump inhibitor.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO₂ | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 145 °C | [1] |

| Melting Point | Not available | |

| Density | 1.16 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1] |

| Flash Point | 54 °C | [1] |

| Refractive Index | 1.4220 - 1.4250 | [1] |

| Vapor Pressure | 4.77 mmHg at 25°C | [1] |

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of this compound is the esterification of 2-chloroethanol (B45725) with acetyl chloride.[3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

2-Chloroethanol

-

Acetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, THF)[5]

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus[6]

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroethanol and a tertiary amine base (1.1 equivalents) in an anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise from a dropping funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional vacuum distillation to obtain pure this compound.[6]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[7] The following protocol is a general guideline that can be optimized for specific matrices.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-WAX, ZB-1701)[7][8]

Sample Preparation (for biological samples): [9]

-

Homogenize the biological sample (e.g., tissue, plasma).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

-

Concentrate the extract to a known volume before injection.

GC-MS Parameters (starting point): [7][8]

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp to 150 °C at 10 °C/min

-

Ramp to 230 °C at 20 °C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-200

Spectral Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

A singlet for the methyl protons of the acetate group.

-

A triplet for the methylene (B1212753) protons adjacent to the chlorine atom.

-

A triplet for the methylene protons adjacent to the oxygen atom of the ester.

The chemical shifts and coupling constants are influenced by the electronegativity of the neighboring atoms.[10][11]

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| CH₃-C(=O)- | ~2.1 | Singlet | N/A |

| -O-CH₂- | ~4.3 | Triplet | ~5-7 |

| -CH₂-Cl | ~3.7 | Triplet | ~5-7 |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four distinct signals corresponding to the four unique carbon atoms in the molecule.[2][12][13][14]

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C H₃-C(=O)- | ~20 |

| -O-C H₂- | ~63 |

| -C H₂-Cl | ~41 |

| -C (=O)- | ~170 |

FT-IR Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands for the functional groups present.[15][16][17]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1740 | C=O stretch (ester) |

| ~1240 | C-O stretch (ester) |

| ~2950-3000 | C-H stretch (alkane) |

| ~700-800 | C-Cl stretch |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the ester and chloroalkyl groups.[18][19][20]

| m/z | Proposed Fragment |

| 122/124 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 87 | [M - Cl]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

Biological Activity: Efflux Pump Inhibition

In the context of drug development, this compound has been identified as a potential antibacterial agent. Its mechanism of action is reported to involve the inhibition of efflux pumps in multidrug-resistant bacteria.[21][22] Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby conferring resistance.

The precise molecular mechanism by which this compound inhibits these pumps is an area of ongoing research. However, it is hypothesized that it may act as a competitive or non-competitive inhibitor, binding to the efflux pump and preventing the transport of antibiotics.[21][23][24] The AcrAB-TolC efflux pump in E. coli is a well-studied example of a target for such inhibitors.[25][26]

Stability and Reactivity

This compound is a relatively stable compound under standard conditions. However, it can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-chloroethanol and acetic acid.[27] The presence of the chlorine atom also makes it susceptible to nucleophilic substitution reactions. It is incompatible with strong oxidizing agents, strong bases, and acids.

Conclusion

This compound is a compound with a well-defined set of physical and chemical properties that make it a useful building block in organic synthesis. Its emerging role as a bacterial efflux pump inhibitor highlights its potential in the development of new strategies to combat antibiotic resistance. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental characteristics to practical experimental protocols and its biological significance. Further research into its precise mechanism of action as an efflux pump inhibitor could pave the way for the design of more potent and specific antibacterial agents.

References

- 1. chembk.com [chembk.com]

- 2. spectrabase.com [spectrabase.com]

- 3. iiste.org [iiste.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. japsonline.com [japsonline.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 15. researchgate.net [researchgate.net]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. biocompare.com [biocompare.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 21. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Local Repressor AcrR Regulates AcrAB Efflux Pump Required for Biofilm Formation and Virulence in Acinetobacter nosocomialis [frontiersin.org]

- 27. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloroethyl Acetate: Structure, Nomenclature, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloroethyl acetate (B1210297), a significant chemical intermediate. The document details its structural formula, nomenclature, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, compiled to support research and development activities.

Nomenclature and Structural Formula

2-Chloroethyl acetate is an organic compound classified as a chloroalkyl ester.

IUPAC Name: this compound[1]

Synonyms: Acetic Acid 2-Chloroethyl Ester, 2-Acetoxy-1-chloroethane, 1-Acetoxy-2-chloroethane, 2-chloro-1-ethanol acetate[1]

CAS Number: 542-58-5[1]

Molecular Formula: C₄H₇ClO₂

Structural Formula:

The structure consists of an acetyl group (CH₃CO) esterified with a 2-chloroethanol (B45725) moiety.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 122.55 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 145 °C | --INVALID-LINK-- |

| Density | 1.16 g/cm³ | --INVALID-LINK-- |

| Flash Point | 54 °C | --INVALID-LINK-- |

| Refractive Index | 1.422 - 1.425 | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Esterification of 2-Chloroethanol

This protocol describes the synthesis of this compound by the reaction of 2-chloroethanol with acetyl chloride.

Materials:

-

2-Chloroethanol

-

Acetyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)[2]

-

Triethylamine (B128534) (TEA) or pyridine[2]

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Set up a dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add 2-chloroethanol (1.0 equivalent) dissolved in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the flask in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source and gauge

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently using a heating mantle while applying a vacuum.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 145 °C at atmospheric pressure and will be lower under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Materials:

-

High-purity helium (carrier gas)

-

This compound standard

-

An appropriate solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Transfer Line Temperature: 280 °C

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

Procedure:

-

Prepare a standard stock solution of this compound in the chosen solvent.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Prepare the sample for analysis by dissolving a known amount in the solvent.

-

Inject the standards and the sample into the GC-MS system.

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Chemical Pathway and Logical Relationships

While specific biological signaling pathways involving this compound are not well-documented, its chemical reactivity is of significant interest. The following diagram illustrates the hydrolysis of this compound, a fundamental chemical transformation for this compound.

Caption: Hydrolysis of this compound.

The diagram above illustrates the acid-catalyzed hydrolysis of this compound. In this reaction, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield acetic acid and 2-chloroethanol. This hydrolysis pathway is a critical consideration in the handling, storage, and biological context of this compound.

References

Unveiling the Past: A Technical Chronicle of 2-Chloroethyl Acetate's Discovery and Synthesis

For Immediate Release

This in-depth technical guide illuminates the historical journey of 2-Chloroethyl acetate (B1210297), a compound that has transitioned from a laboratory curiosity to a versatile molecule in modern chemical and pharmaceutical sciences. Tailored for researchers, scientists, and drug development professionals, this document meticulously details the compound's discovery, early synthetic routes, and the evolution of its preparation, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Executive Summary

2-Chloroethyl acetate (C₄H₇ClO₂), also known as ethylene (B1197577) glycol chlorohydrin acetate or β-chloroethyl acetate, is a bifunctional organic molecule featuring both an ester and a chloroalkyl group. While its modern applications are documented, its historical origins have remained less explored. This guide endeavors to reconstruct the timeline of its discovery and initial synthesis, drawing from early 20th-century chemical literature. The synthesis of this compound became feasible with the availability of its key precursors: ethylene chlorohydrin (2-chloroethanol) and acetic acid or its more reactive derivatives, acetyl chloride and acetic anhydride (B1165640). The historical narrative of this compound is therefore intrinsically linked to the discovery and production of these foundational reagents.

Historical Context: The Precursors to Discovery

The story of this compound begins with its constituent parts. Ethylene chlorohydrin, the alcohol precursor, was being produced by companies like BASF as early as 1904. Its synthesis was a critical step in the early production of ethylene oxide, a process first reported by the French chemist Charles-Adolphe Wurtz in 1859, which involved the treatment of 2-chloroethanol (B45725) with potassium hydroxide.

Parallel to the advancements in chloro-alcohol chemistry, the synthesis of acetylating agents was also being refined. Acetyl chloride was first prepared in 1852 by French chemist Charles Gerhardt. Acetic anhydride, another potent acetylating agent, also became a common laboratory reagent during this period. The convergence of the availability of ethylene chlorohydrin and these acetylating agents set the stage for the first synthesis of this compound.

The First Synthesis: An Era of Esterification

While a single, celebrated discovery paper for this compound has not been unearthed from the annals of chemical history, its preparation follows from the fundamental principles of esterification, a well-established reaction by the late 19th and early 20th centuries. The most probable early syntheses would have involved the reaction of ethylene chlorohydrin with either acetic acid, acetyl chloride, or acetic anhydride.

Table 1: Physicochemical Properties of this compound and its Precursors

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₄H₇ClO₂ | 122.55 | 144-145 | 1.149 |

| Ethylene Chlorohydrin | C₂H₅ClO | 80.51 | 128.7 | 1.205 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 118.1 | 1.049 |

| Acetyl Chloride | C₂H₃ClO | 78.49 | 52 | 1.104 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 | 1.082 |

Key Historical Synthesis Methods

The following sections provide detailed experimental protocols for the likely historical methods of synthesizing this compound.

Experimental Protocol 1: Esterification of Ethylene Chlorohydrin with Acetic Acid

This method, based on the classic Fischer esterification, would have been a straightforward, albeit potentially low-yielding, approach for early chemists.

Reactants:

-

Ethylene Chlorohydrin (1 mole)

-

Glacial Acetic Acid (1.2 moles)

-

Concentrated Sulfuric Acid (catalytic amount)

Procedure:

-

A mixture of ethylene chlorohydrin and an excess of glacial acetic acid is placed in a round-bottom flask fitted with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture.

-

The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

After cooling, the mixture is washed with water to remove excess acetic acid and sulfuric acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is then separated, dried over anhydrous calcium chloride, and purified by fractional distillation.

Expected Yield: The yield for this equilibrium-driven reaction would likely have been moderate without efficient water removal.

Experimental Protocol 2: Reaction of Ethylene Chlorohydrin with Acetyl Chloride

The use of the more reactive acetyl chloride would have provided a more efficient and irreversible pathway to this compound.

Reactants:

-

Ethylene Chlorohydrin (1 mole)

-

Acetyl Chloride (1.1 moles)

-

Anhydrous Ether (as solvent)

-

Pyridine (B92270) (optional, as a scavenger for HCl)

Procedure:

-

Ethylene chlorohydrin is dissolved in anhydrous ether in a flask equipped with a dropping funnel and a reflux condenser (with a calcium chloride tube to protect from moisture).

-

The flask is cooled in an ice bath.

-

Acetyl chloride is added dropwise from the dropping funnel with constant stirring. The reaction is exothermic and generates hydrogen chloride gas.

-

(Optional) If pyridine is used, it is added to the reaction mixture to neutralize the evolved HCl, forming pyridinium (B92312) chloride, which precipitates.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional period.

-

The reaction mixture is then washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

The ethereal layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation.

Expected Yield: This method would have resulted in a significantly higher yield compared to direct esterification with acetic acid.

Experimental Protocol 3: Acetylation with Acetic Anhydride

Acetic anhydride offers a less vigorous yet highly effective alternative to acetyl chloride for the acetylation of alcohols.

Reactants:

-

Ethylene Chlorohydrin (1 mole)

-

Acetic Anhydride (1.1 moles)

-

A catalytic amount of concentrated Sulfuric Acid or a few drops of Pyridine.

Procedure:

-

Ethylene chlorohydrin and acetic anhydride are placed in a round-bottom flask.

-

A small amount of catalyst (sulfuric acid or pyridine) is added.

-

The mixture is gently warmed under reflux for a few hours.

-

The workup procedure is similar to that for the acetyl chloride method, involving washing with water and sodium bicarbonate solution to remove acetic acid and any remaining anhydride, followed by drying and distillation.

Expected Yield: High yields of this compound would be expected from this procedure.

Logical Progression of Synthesis

The likely historical development of this compound synthesis would have followed a logical progression from less efficient to more refined methods as chemical knowledge and the availability of reagents improved.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound, common to the more efficient historical methods, is outlined below.

Conclusion

The discovery of this compound was not a singular event but rather a logical consequence of the advancements in organic synthesis during the late 19th and early 20th centuries. The availability of its precursors, ethylene chlorohydrin and various acetylating agents, enabled its straightforward preparation through established esterification reactions. While the exact date and discoverer remain obscured by the passage of time, the synthetic pathways detailed in this guide represent the most probable routes taken by the pioneering chemists of that era. This historical perspective provides a valuable context for contemporary researchers working with this versatile and enduring chemical compound.

A Technical Guide to the Solubility and Solvent Compatibility of 2-Chloroethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2-chloroethyl acetate (B1210297). The information is intended to support professionals in research, development, and manufacturing who handle this chemical compound. This document summarizes available solubility data, outlines experimental protocols for solubility determination, and illustrates the relationship between solvent properties and solubility.

Physicochemical Properties of 2-Chloroethyl Acetate

| Property | Value |

| CAS Number | 542-58-5 |

| Molecular Formula | C₄H₇ClO₂ |

| Molecular Weight | 122.55 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 145 °C |

| Density | 1.16 g/cm³ |

| Flash Point | 54 °C |

Solubility of this compound

Table 1: Solubility Data for this compound and its Analogue

| Solvent | This compound | Ethyl Chloroacetate (B1199739) (Analogue) | Temperature (°C) |

| Water | Insoluble | 20 g/L[1][2] | 20 |

| Alcohol | Soluble | Miscible | Not Specified |

| Diethyl Ether | Not Specified | Miscible | Not Specified |

Solvent Compatibility

Based on the principle of "like dissolves like," this compound, as a polar aprotic solvent, is expected to be miscible with a range of common organic solvents. Its compatibility with various solvent classes can be inferred from its structure and the behavior of similar esters.

Expected Compatibility:

-

Polar Aprotic Solvents: Miscible with solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

-

Polar Protic Solvents: Soluble in alcohols like ethanol (B145695) and methanol.

-

Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexane (B92381) and toluene.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, standardized experimental protocols are recommended. The following are detailed methodologies for determining the solubility of a compound like this compound.

Water Solubility Determination (OECD Guideline 105: Flask Method)

This method is suitable for determining the water solubility of substances with a solubility greater than 10⁻² g/L.

Principle: A supersaturated solution is prepared by adding an excess amount of the test substance to water. The mixture is agitated at a constant temperature to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

Apparatus:

-

Constant temperature bath

-

Mechanical shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Suitable analytical instrument for concentration measurement (e.g., GC, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Place the flask in a constant temperature bath (e.g., 20 °C) and agitate for a sufficient period to reach equilibrium (typically 24 hours).

-

After equilibration, cease agitation and allow the mixture to stand for a defined period to allow for phase separation.

-

Separate the aqueous phase from the undissolved this compound by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.

-

Repeat the measurement at different time intervals until three successive measurements are within an acceptable range, indicating that equilibrium has been reached.

Solubility in Organic Solvents (Shake-Flask Method)

This is a widely used and reliable method for determining the solubility of a compound in an organic solvent.

Principle: An excess of the solute is added to the solvent, and the mixture is agitated at a constant temperature until equilibrium is achieved. The concentration of the solute in the saturated solution is then measured.

Apparatus:

-

Constant temperature shaker or incubator

-

Vials or flasks with secure closures

-

Analytical balance

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration determination

Procedure:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Place the container in a constant temperature shaker and agitate until equilibrium is established. The time required to reach equilibrium can vary and should be determined experimentally.

-

Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter or centrifuge the sample to remove any undissolved particles.

-

Determine the concentration of this compound in the clear solution using an appropriate and validated analytical technique.

Logical Relationships in Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The following diagram illustrates the relationship between solvent polarity and the expected solubility of this compound.

References

A Technical Guide to 2-Chloroethyl Acetate for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, suppliers, and practical applications of 2-Chloroethyl acetate (B1210297) (CAS: 542-58-5), a versatile reagent in organic synthesis and proteomics.

This technical guide provides a comprehensive overview of 2-Chloroethyl acetate, a bifunctional compound utilized as an industrial solvent and a reagent in pharmaceutical and proteomics research. It serves as a crucial building block in the synthesis of more complex molecules and as a labeling agent for quantitative proteomics studies. This document outlines its commercial availability from various suppliers, details its chemical and physical properties, and provides illustrative experimental protocols for its application in N-alkylation reactions and proteomics workflows.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are typically high, often exceeding 99%, ensuring its suitability for sensitive applications in drug development and proteomics. The following tables summarize the offerings from several prominent suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity/Grade | Available Quantities |

| TCI America | A0027 | >99.0% (GC) | 25 mL, 500 mL |

| Sigma-Aldrich | AMBH97B9F66F | 99% | Inquire |

| Biosynth | AAA54258 | Pharmaceutical Grade | Inquire |

| BLD Pharm | BD112117 | >98% | 25 g, 100 g, 500 g |

| Fisher Scientific | A002725ML | 99.0+% | 25 mL |

| Chem-Impex | 01121 | >98.0% (GC) | 25 g, 100 g, 500 g |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 542-58-5 |

| Molecular Formula | C₄H₇ClO₂ |

| Molecular Weight | 122.55 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[2][3] |

| Boiling Point | 145 °C[2] |

| Density | 1.149 g/mL at 25 °C |

| Flash Point | 54 °C[2] |

| Solubility | Insoluble in water[2] |

| Refractive Index | 1.423 |

Safety and Handling

This compound is a flammable liquid and is fatal if swallowed.[2][3] It is also toxic upon inhalation or skin contact.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Applications in Organic Synthesis: N-Alkylation